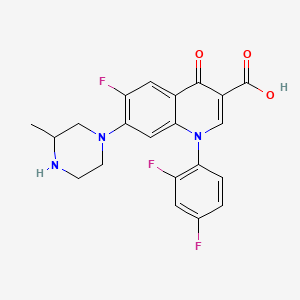

Témafloxacine

Vue d'ensemble

Description

La témafloxacine est un agent antibiotique appartenant à la classe des médicaments de la famille des fluoroquinolones. Elle a été approuvée pour la première fois aux États-Unis pour une utilisation sur le marché en 1992 mais a été retirée peu de temps après en raison de rapports de réactions indésirables graves, telles que des réactions allergiques et une anémie hémolytique, ayant entraîné trois décès . La this compound était commercialisée sous le nom de marque Omniflox par Abbott Laboratories . Elle était principalement utilisée pour traiter les infections des voies respiratoires inférieures, les infections génitales et urinaires comme la prostatite, et les infections cutanées .

Applications De Recherche Scientifique

Temafloxacin has been extensively studied for its antimicrobial properties. It exhibits broad-spectrum activity against both gram-positive and gram-negative bacteria, including strains resistant to other classes of antibiotics For example, it has been studied for its ability to inhibit bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for bacterial DNA replication and transcription . This makes temafloxacin a valuable tool for studying bacterial DNA processes and developing new antibacterial agents .

Mécanisme D'action

L’action bactéricide de la témafloxacine résulte de l’interférence avec l’activité des enzymes bactériennes gyrase de l’ADN et topoisomérase IV . Ces enzymes sont nécessaires à la transcription et à la réplication de l’ADN bactérien. La gyrase de l’ADN est la cible principale des quinolones pour les bactéries à Gram négatif, tandis que la topoisomérase IV est la cible préférentielle dans les organismes à Gram positif . L’interférence avec ces deux topoisomérases entraîne une rupture des brins du chromosome bactérien, un superenroulement et une rescellement, inhibant finalement la réplication et la transcription de l’ADN .

Analyse Biochimique

Biochemical Properties

Temafloxacin interferes with the activity of bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA . DNA gyrase is the primary quinolone target for gram-negative bacteria .

Cellular Effects

Temafloxacin has excellent activity against gram-negative aerobic bacteria such as E.coli and Neisseria gonorrhoea as well as gram-positive bacteria including S. pneumoniae and Staphylococcus aureus . It also possesses effective activity against shigella, salmonella, campylobacter, gonococcal organisms, and multi-drug resistant pseudomonas and enterobacter .

Molecular Mechanism

The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV . Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing . As a result, DNA replication and transcription are inhibited .

Metabolic Pathways

Like other fluoroquinolones, temafloxacin likely undergoes metabolism in the liver .

Transport and Distribution

Temafloxacin has excellent tissue and body fluid penetration and concentration . This is largely due to its high water solubility and relatively low protein binding, averaging 26% .

Subcellular Localization

Given its mechanism of action, it likely localizes to the area of the bacterial cell where DNA gyrase and topoisomerase IV are found .

Méthodes De Préparation

La témafloxacine peut être synthétisée par le biais de différentes voies de synthèse. Une méthode courante implique la préparation de chlorhydrate de this compound à partir d’éthyl 2,4-dichloro-5-fluorobenzoylacétate . Ce procédé offre une méthode plus efficace et économique pour produire des agents antibactériens quinoloniques polyfluorés . L’approche synthétique implique généralement l’incorporation d’atomes de fluor à des positions spécifiques sur le squelette quinolonique, ce qui améliore considérablement les propriétés antimicrobiennes du composé .

Analyse Des Réactions Chimiques

La témafloxacine subit plusieurs types de réactions chimiques, notamment des réactions d’oxydation, de réduction et de substitution. Les réactifs courants utilisés dans ces réactions comprennent divers agents oxydants et réducteurs, ainsi que des nucléophiles pour les réactions de substitution . Les principaux produits formés à partir de ces réactions dépendent des conditions spécifiques et des réactifs utilisés. Par exemple, les réactions d’oxydation peuvent entraîner la formation de dérivés de quinolone ayant une activité antimicrobienne modifiée .

Applications de la recherche scientifique

La this compound a été largement étudiée pour ses propriétés antimicrobiennes. Elle présente une activité à large spectre contre les bactéries à Gram positif et à Gram négatif, y compris les souches résistantes aux autres classes d’antibiotiques Par exemple, elle a été étudiée pour sa capacité à inhiber la gyrase de l’ADN bactérien et la topoisomérase IV, qui sont des enzymes essentielles à la réplication et à la transcription de l’ADN bactérien . Cela fait de la this compound un outil précieux pour étudier les processus de l’ADN bactérien et développer de nouveaux agents antibactériens .

Comparaison Avec Des Composés Similaires

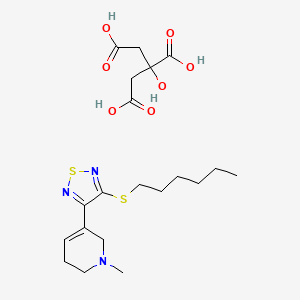

La témafloxacine fait partie de la classe des antibiotiques de la famille des fluoroquinolones, qui comprend d’autres composés tels que la ciprofloxacine, la norfloxacine et l’ofloxacine . Comparée à ces composés similaires, la this compound possède une structure chimique unique qui comprend un groupe difluorophényle en position 1 et un cycle pipérazine en position 7 . Ces caractéristiques structurelles améliorent son activité antimicrobienne et améliorent sa solubilité dans l’eau, permettant une meilleure absorption gastro-intestinale et une réduction du risque de cristallurie . Les effets secondaires graves de la this compound ont conduit à son retrait du marché, tandis que d’autres fluoroquinolones comme la ciprofloxacine et l’ofloxacine continuent d’être largement utilisées .

Propriétés

IUPAC Name |

1-(2,4-difluorophenyl)-6-fluoro-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18F3N3O3/c1-11-9-26(5-4-25-11)19-8-18-13(7-16(19)24)20(28)14(21(29)30)10-27(18)17-3-2-12(22)6-15(17)23/h2-3,6-8,10-11,25H,4-5,9H2,1H3,(H,29,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDHBVNJCZBTMR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4=C(C=C(C=C4)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

105784-61-0 (hydrochloride) | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7044132 | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

417.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

The bactericidal action of temafloxacin results from interference with the activity of the bacterial enzymes DNA gyrase and topoisomerase IV, which are needed for the transcription and replication of bacterial DNA. DNA gyrase appears to be the primary quinolone target for gram-negative bacteria. Topoisomerase IV appears to be the preferential target in gram-positive organisms. Interference with these two topoisomerases results in strand breakage of the bacterial chromosome, supercoiling, and resealing. As a result DNA replication and transcription is inhibited. | |

| Record name | Temafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

108319-06-8 | |

| Record name | Temafloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108319-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Temafloxacin [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108319068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Temafloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01405 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Temafloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7044132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TEMAFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1WZ12GTT67 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

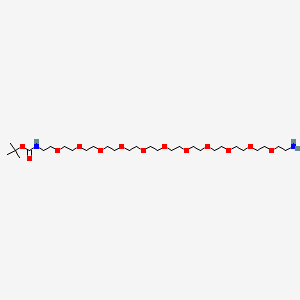

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of Temafloxacin?

A1: Temafloxacin, a fluoroquinolone antibiotic, exerts its antibacterial activity by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription. Inhibition of these enzymes leads to bacterial cell death.

Q2: What is the molecular formula and weight of Temafloxacin?

A2: The molecular formula of Temafloxacin hydrochloride is C17H17F3N4O3 • HCl. Its molecular weight is 412.8 g/mol. [, ]

Q3: How does the structure of Temafloxacin contribute to its enhanced activity against Gram-positive bacteria compared to other fluoroquinolones?

A3: Temafloxacin's structure includes a C-8 fluorine and a C-7 piperazine ring. This combination contributes to its enhanced activity against Gram-positive bacteria, including Streptococcus pneumoniae and Staphylococcus aureus, compared to earlier fluoroquinolones. [, , ]

Q4: Does the structure of Temafloxacin influence its activity against anaerobic bacteria?

A4: Yes, Temafloxacin exhibits greater in vitro activity against anaerobic bacteria compared to other fluoroquinolones like Ciprofloxacin. This enhanced activity is attributed to structural features that have not been fully elucidated in the provided research papers. [, ]

Q5: What is the pharmacokinetic profile of Temafloxacin?

A5: Temafloxacin exhibits high oral bioavailability (over 90%) [] and a relatively long serum elimination half-life (approximately 8 hours in individuals with normal renal function). [, , , ] It demonstrates good tissue penetration, including in the lungs and blister fluid. [, , , ] Approximately 60% of a Temafloxacin dose is excreted unchanged in urine. []

Q6: How does renal impairment affect Temafloxacin's pharmacokinetics?

A6: Renal impairment significantly affects Temafloxacin's elimination. The half-life increases significantly with decreasing creatinine clearance, necessitating dosage adjustments in patients with moderate to severe renal impairment. []

Q7: Does Temafloxacin interact with theophylline?

A7: Unlike some other fluoroquinolones, Temafloxacin does not appear to significantly affect theophylline metabolism. [, ]

Q8: How does the in vitro activity of Temafloxacin compare to that of other fluoroquinolones against common respiratory pathogens?

A8: Temafloxacin generally exhibits greater in vitro activity against Staphylococcus aureus, Streptococcus pneumoniae, and Legionella pneumophila compared to Ciprofloxacin and Ofloxacin. [] Its activity against Streptococcus pyogenes, Moraxella catarrhalis, and Bordetella pertussis is comparable to Ciprofloxacin. []

Q9: What is the in vivo efficacy of Temafloxacin against Streptococcus pneumoniae infections?

A9: Temafloxacin demonstrates good efficacy against Streptococcus pneumoniae in mouse models of pneumonia, including in cases of severe disease. Its efficacy is superior to that of Ciprofloxacin and Ofloxacin and comparable to erythromycin and amoxicillin. [, , ]

Q10: How effective is Temafloxacin in treating experimental endocarditis caused by methicillin-resistant Staphylococcus aureus?

A10: In rat models of aortic valve endocarditis caused by methicillin-resistant Staphylococcus aureus, oral Temafloxacin, alone or combined with rifampin, showed promising efficacy, leading to improved survival rates and significant reductions in bacterial counts in vegetations. []

Q11: Can dextranase enhance the efficacy of Temafloxacin in treating endocarditis?

A11: Yes, research indicates that dextranase, an enzyme that degrades bacterial glycocalyx, enhances the efficacy of Temafloxacin in a rabbit model of endocarditis caused by Streptococcus sanguis. [] The combination was more effective in reducing bacterial counts in vegetations compared to Temafloxacin alone, suggesting dextranase improves antibiotic penetration by reducing the glycocalyx barrier.

Q12: What are the known mechanisms of resistance to Temafloxacin?

A12: Although not extensively discussed in the provided research, resistance to Temafloxacin can occur through mutations in bacterial DNA gyrase and topoisomerase IV. [, ]

Q13: What are the known safety concerns associated with Temafloxacin?

A13: While Temafloxacin was initially considered safe and well-tolerated, it was withdrawn from the market due to severe adverse effects, including hemolytic anemia and acute renal failure, potentially linked to drug-dependent antibodies. [, ]

Q14: What are some alternative antibiotics to Temafloxacin for treating infections?

A14: Alternatives to Temafloxacin depend on the specific infection but may include other fluoroquinolones like Ciprofloxacin and Ofloxacin, as well as other classes of antibiotics such as beta-lactams (e.g., amoxicillin), macrolides (e.g., erythromycin), and others. [, , , ] The choice of antibiotic should be guided by the susceptibility of the infecting organism and the patient's clinical condition.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-[2-hydroxy-3-[4-(3-phenylsulfanylpropyl)piperazin-1-yl]propyl]-1,3-dimethylpurine-2,6-dione hydrochloride](/img/structure/B1681937.png)

![(3S)-3-(1,3-benzodioxol-5-yl)-3-[[(2S)-1-[bis(thiophen-2-ylmethyl)amino]-1-oxohexan-2-yl]carbamoylamino]propanoic acid](/img/structure/B1681941.png)